4'-O-Benzyl 3'-O-Desmethyl Etoposide is a derivative of Etoposide, an established chemotherapeutic agent primarily used in the treatment of various cancers, including testicular cancer and small cell lung cancer. This compound is classified as a podophyllotoxin derivative, which inhibits topoisomerase II, leading to DNA damage and cell death. The benzyl substitution at the 4'-position enhances its pharmacological properties compared to the parent compound.
4'-O-Benzyl 3'-O-Desmethyl Etoposide is synthesized from Etoposide, which is derived from the roots of the plant Podophyllum peltatum (American mandrake). The compound falls under the broader classification of antineoplastic agents and is specifically categorized as a topoisomerase inhibitor. Its chemical structure can be described as a modified form of Etoposide with specific substitutions that alter its biological activity and pharmacokinetics.
The synthesis of 4'-O-Benzyl 3'-O-Desmethyl Etoposide typically involves several key steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For instance, reactions may be conducted under inert atmospheres to prevent oxidation or degradation of sensitive intermediates.
The molecular formula for 4'-O-Benzyl 3'-O-Desmethyl Etoposide is , reflecting its structural modifications from Etoposide. The compound features a characteristic podophyllotoxin core with hydroxyl groups and a benzyl ether moiety.
4'-O-Benzyl 3'-O-Desmethyl Etoposide undergoes various chemical reactions typical for phenolic compounds:
The reactivity of this compound is influenced by its functional groups. For example, the benzyl group can stabilize radical intermediates formed during oxidative processes, potentially leading to different biological outcomes compared to non-benzylated counterparts.
4'-O-Benzyl 3'-O-Desmethyl Etoposide exerts its therapeutic effects primarily through the inhibition of topoisomerase II. This enzyme is crucial for DNA replication and repair; by stabilizing the topoisomerase-DNA complex, the drug prevents DNA re-ligation after strand breaks, leading to apoptosis in rapidly dividing cancer cells.
The mechanism involves:
4'-O-Benzyl 3'-O-Desmethyl Etoposide is primarily used in scientific research settings to explore its potential as an antitumor agent. Its enhanced properties compared to standard Etoposide make it a candidate for further investigation in drug development pipelines aimed at improving efficacy and reducing side effects in cancer therapy.
The synthesis of 4'-O-benzyl 3'-O-desmethyl etoposide derivatives centers on strategic modifications of the etoposide scaffold at the 4'-position of the E-ring. These derivatives serve as crucial synthetic intermediates for developing novel anticancer agents and probing structure-activity relationships. The primary synthetic route involves the selective benzylation of the 4'-hydroxyl group in 4'-demethyl-epipodophyllotoxin (2), achieved through reaction with benzyl halides (e.g., benzyl chloride or bromide) in the presence of mild bases such as potassium carbonate. This reaction typically employs polar aprotic solvents like acetonitrile or acetone at temperatures ranging from 50-70°C, yielding the protected intermediate while preserving the reactive trans-lactone and glucose moieties [1] [3].
An advanced pathway utilizes ortho-substituted benzyl halides bearing electron-withdrawing groups (nitro, cyano) to enhance crystallinity and facilitate purification. The 4'-O-benzyl group functions as a protecting group during subsequent glycosylation or phosphorylation reactions, enabling selective deprotection under hydrogenolysis conditions (palladium on carbon catalyst) to regenerate the phenolic hydroxyl group in the final synthetic steps. This protecting group strategy is essential for preventing undesired side reactions during glycosidic bond formation at the C4 position of the podophyllotoxin core, which is critical for biological activity. The benzyl-protected intermediate demonstrates superior solubility in organic solvents compared to the parent etoposide, simplifying chromatographic purification and spectroscopic characterization [1] [3].
Table 1: Benzylation Reagents and Conditions for 4'-O-Protected Derivatives
Benzylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield Range (%) |
---|---|---|---|---|---|
Benzyl bromide | K₂CO₃ | Acetonitrile | 60 | 6 | 75-85 |
4-Nitrobenzyl chloride | Cs₂CO₃ | Acetone | 50 | 8 | 70-78 |
2,6-Dichlorobenzyl bromide | K₃PO₄ | DMF | 70 | 10 | 65-72 |
Regioselective manipulation of the polyfunctional etoposide scaffold demands precise orthogonal protection strategies. The synthesis of 4'-O-benzyl 3'-O-desmethyl etoposide exemplifies this challenge, requiring differentiation between the 4'-phenolic hydroxyl (E-ring), the C4 hydroxyl (A-ring), and multiple sugar hydroxyls. The benzyl group serves as an ideal protecting group for the 4'-phenol due to its stability under glycosylation conditions and selective removal via catalytic hydrogenation without affecting acid-sensitive functional groups like the trans-lactone or methylenedioxy bridge [1] [3].
Critical to this strategy is the sequential protection sequence:
This orthogonal approach prevents unwanted side reactions during glycosylation, particularly O-alkylation at the 4'-position instead of the desired C4 glycosylation. The stability of the benzyl ether under acidic glycosylation conditions (BF₃·Et₂O, TMSOTf below -30°C) is paramount to the success of this synthetic route. Additionally, the benzyl group enhances crystallization of intermediates, facilitating purification before deprotection [1] [3] [6].
Benzylidene acetals serve dual roles as both protecting groups and stereodirecting auxiliaries in the synthesis of etoposide glycosides. Specifically, 4,6-O-benzylidene-protected glucopyranose derivatives (e.g., 2,3-di-O-dichloroacetyl-4,6-O-ethylidene-β-D-glucopyranose) are employed to achieve high β-selectivity during glycosylation with 4'-O-benzyl-4'-demethyl-epipodophyllotoxin. The rigid benzylidene acetal locks the C4-C6 diol into a fixed conformation, sterically shielding the β-face of the sugar and promoting α-face attack by the aglycone nucleophile [1] [3] [6].
The glycosylation reaction proceeds optimally under cryogenic conditions (-40°C to -60°C) with trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a potent Lewis acid catalyst. TMSOTf (1.5-2.5 equivalents) activates the glucopyranose donor by generating an oxocarbenium ion intermediate, which undergoes nucleophilic attack by the C4 hydroxyl of the podophyllotoxin aglycone. The benzylidene acetal ensures β-selectivity exceeding 20:1 (β:α) by exploiting torsional constraints imposed by the bicyclic acetal structure. Following glycosylation, the benzylidene group is cleaved selectively using mild aqueous acid (80% acetic acid, 40°C), revealing the 4'- and 6'-hydroxyls on the glucose moiety without disrupting the acid-sensitive trans-lactone or the 4'-O-benzyl group [1] [3] [6].
Table 2: Glycosylation Stereoselectivity with Protected Glucopyranose Donors
Glucopyranose Donor | Lewis Acid Catalyst | Temperature (°C) | β:α Ratio | Yield (%) |
---|---|---|---|---|
2,3-Di-O-acetyl-4,6-O-benzylidene-α-D-glucose | BF₃·Et₂O | -20 | 12:1 | 68 |
2,3-Di-O-chloroacetyl-4,6-O-ethylidene-α-D-glucose | TMSOTf | -50 | 20:1 | 82 |
2,3,4,6-Tetra-O-benzoyl-α-D-glucose | SnCl₄ | 0 | 1:3 | 45 |
Structural confirmation of 4'-O-benzyl 3'-O-desmethyl etoposide derivatives relies on complementary spectroscopic techniques that provide unambiguous assignment of the benzyl ether linkage and glycosidic bond configuration. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary tool, with ¹H NMR clearly distinguishing the benzyl methylene protons as a characteristic singlet at δ 4.85-5.05 ppm, contrasting with the unbenzylated precursor's phenolic proton at δ 9.10-9.30 ppm. Critical NOESY correlations between the benzyl methylene protons and the E-ring H-3'/H-5' protons confirm regioselective protection at the 4'-position [1] [3] [4].
¹³C NMR provides additional evidence through the benzylated carbon resonance at δ 70.5-71.0 ppm (C4'-O-CH₂-Ph) and the distinctive anomeric carbon signal at δ 100.0-101.5 ppm (C1'') for the β-glucoside. The β-configuration of the glucosidic bond is confirmed by the anomeric proton coupling constant (³J₁'',₂'' = 6.5-7.5 Hz) in ¹H NMR. Infrared spectroscopy verifies the absence of free phenolic hydroxyl by the disappearance of the broad O-H stretch at 3200-3400 cm⁻¹, replaced by sharp C-O-C stretches at 1080-1120 cm⁻¹ and aromatic C-H stretches at 3030-3060 cm⁻¹ from the benzyl group [1] [3] [4].
High-resolution mass spectrometry (HRMS) provides molecular ion confirmation, with [M+Na]+ peaks observed at m/z 847.2845 ± 0.005 for C₄₃H₄₄O₁₇Na (calculated: 847.2870). Fragmentation patterns further validate the structure through characteristic losses including the benzyl radical (•C₇H₇, -91 Da), the glucose moiety (-162 Da), and sequential cleavage of the lactone ring. Modern validation integrates experimental NMR with density functional theory (DFT)-predicted chemical shifts, achieving correlation coefficients >0.99 for ¹H and ¹³C assignments, thereby eliminating structural ambiguities [1] [3] [4].
Table 3: Key NMR Assignments for 4'-O-Benzyl 3'-O-Desmethyl Etoposide
Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity (J in Hz) | ¹³C Chemical Shift (δ, ppm) | HMBC Correlations |
---|---|---|---|---|
C4'-O-CH₂ | 5.02 | s | 71.2 | H-3', H-5' |
H-1'' (anomeric) | 4.90 | d (7.2) | 100.8 | C-4, C-3'' |
H-3' | 6.45 | s | 107.5 | C-1', C-4' |
H-5' | 6.55 | s | 107.5 | C-1', C-4' |
Benzyl ortho-H | 7.25-7.35 | m | 127.8 | C4'-O-CH₂ |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: